molecular formula C17H22N4O2S B5979038 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide

Cat. No. B5979038
M. Wt: 346.4 g/mol
InChI Key: XDFMBQUYXDOZCB-UHFFFAOYSA-N
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for research in drug development, neuroscience, and biochemistry. In

Mechanism of Action

The exact mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide is not fully understood. However, it is believed to work by activating the sirtuin pathway, which is involved in regulating cellular metabolism and stress response. It has also been found to inhibit the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide has been found to have several biochemical and physiological effects. It has been shown to increase the activity of the sirtuin pathway, which is involved in regulating cellular metabolism and stress response. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases. It has also been found to have neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide is its unique structure and properties, which make it a promising candidate for research in drug development, neuroscience, and biochemistry. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for lab experiments.

Future Directions

There are several future directions for research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide. One direction is to further explore its potential applications in drug development and neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anticancer properties and its potential in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism and stress response.

Synthesis Methods

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide is a complex process that involves several steps. The first step involves the reaction of 2-bromoethylamine hydrobromide with 4-ethyl-2-thiocyanatobenzaldehyde to form 4-ethyl-2-((4-ethyl-1,3-thiazol-2-yl)methylthio)benzaldehyde. This intermediate is then reacted with 3-hydroxypiperidine in the presence of a reducing agent to form the final product, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide.

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide has been the subject of extensive research due to its potential applications in drug development and neuroscience. It has been found to have neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to have anticancer properties and has shown potential in the treatment of various types of cancer.

properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxypiperidin-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-13-11-24-16(20-13)9-19-17(23)12-5-6-15(18-8-12)21-7-3-4-14(22)10-21/h5-6,8,11,14,22H,2-4,7,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFMBQUYXDOZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide

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